molecular formula C12H22N2O B13259213 [2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine

[2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine

Cat. No.: B13259213
M. Wt: 210.32 g/mol
InChI Key: URWVUYWMNPKDLX-UHFFFAOYSA-N
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Description

[2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine ( 937664-12-5) is a high-value chemical building block of significant interest in advanced pharmaceutical research and organic synthesis. This specialty amine, with the molecular formula C12H22N2O and a molecular weight of 210.320 g/mol, is characterized by its unique structure that incorporates both diethylaminoethyl and 5-methylfuran-2-ylmethyl functional groups . Research Applications & Value: This compound serves as a critical advanced intermediate in the synthesis of complex molecules. Its structure suggests potential as a ligand in catalytic systems or as a precursor in the development of novel compounds for pharmacological screening. The presence of the furan ring, a common heterocycle in medicinal chemistry, combined with the tertiary amine functionality, makes it a versatile scaffold for constructing molecules with potential biological activity. Researchers utilize this amine in the development of new chemical entities, particularly in exploring structure-activity relationships. Handling & Safety: This product is intended For Research Use Only and is not classified as a drug, cosmetic, or for food use. It is strictly for laboratory and research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N',N'-diethyl-N-[(5-methylfuran-2-yl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C12H22N2O/c1-4-14(5-2)9-8-13-10-12-7-6-11(3)15-12/h6-7,13H,4-5,8-10H2,1-3H3

InChI Key

URWVUYWMNPKDLX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1=CC=C(O1)C

Origin of Product

United States

Preparation Methods

Method Overview:

This method involves the nucleophilic substitution of a suitable amino precursor with a heterocyclic methyl derivative, typically under basic conditions.

Step-by-step Process:

  • Starting materials:

    • Diethylaminoethyl chloride or bromide (as alkylating agent)
    • 5-Methylfuran-2-methylamine or its derivatives
  • Reaction Conditions:

    • Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF)
    • Base: Potassium carbonate or sodium hydride to facilitate nucleophilic substitution
    • Temperature: Reflux conditions (~80-120°C)
  • Procedure:

    • Dissolve diethylaminoethyl halide in the solvent.
    • Add the heterocyclic amine derivative.
    • Stir under reflux for several hours to promote substitution.
    • Workup involves extraction, washing, and purification via chromatography.

Research Findings:

This approach is consistent with general alkylation techniques used for aminoalkyl heterocycles, as outlined in patents related to heterocyclic amine synthesis (e.g., EP2264027A1).

Reductive Amination of 5-Methylfuran-2-carboxaldehyde Derivatives

Method Overview:

Reductive amination provides a route to form the amino linkage by condensing an aldehyde with a primary or secondary amine, followed by reduction.

Step-by-step Process:

  • Starting materials:

    • 5-Methylfuran-2-carboxaldehyde
    • Diethylaminoethyl amine
  • Reaction Conditions:

    • Solvent: Ethanol or methanol
    • Catalyst: Sodium cyanoborohydride or sodium triacetoxyborohydride
    • Temperature: Room temperature to mild heating (~25-50°C)
  • Procedure:

    • Mix aldehyde and amine in solvent.
    • Add reducing agent to the mixture.
    • Stir for several hours until completion.
    • Purify the product through chromatography or recrystallization.

Research Findings:

This method is advantageous for selectively forming the C–N bond with minimal over-reduction, as demonstrated in heterocyclic amine syntheses.

Multistep Synthesis via Heterocyclic Intermediate Formation

Method Overview:

This approach involves constructing the heterocyclic core first, then attaching the aminoethyl side chain.

Step-by-step Process:

  • Step 1: Synthesis of 5-methylfuran-2-carboxaldehyde or methylfuran derivatives via known heterocyclic synthesis routes, such as the Paal-Knorr synthesis.

  • Step 2: Functionalization of the heterocycle with a suitable leaving group (e.g., halide or tosylate).

  • Step 3: Nucleophilic substitution with diethylaminoethyl nucleophile under basic conditions.

  • Step 4: Final purification and characterization.

Research Findings:

Patents such as EP2264027A1 describe similar multistep pathways involving heterocyclic ring formation followed by substitution reactions, emphasizing the importance of controlled reaction conditions to prevent side reactions.

Preparation via Cross-Coupling Reactions

Method Overview:

Modern synthetic strategies employ palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) to attach the aminoethyl group to a heterocyclic precursor.

Step-by-step Process:

  • Step 1: Synthesize or obtain a halogenated methylfuran derivative (e.g., 5-methylfuran-2-yl halide).

  • Step 2: Couple with aminoethyl amine derivatives using Pd catalysts under inert atmosphere.

  • Step 3: Purify the coupled product.

Research Findings:

While more complex, this method offers high regioselectivity and functional group tolerance, suitable for large-scale synthesis.

Summary Data Table of Preparation Methods

Method Key Reagents Typical Conditions Advantages Limitations
Direct N-Alkylation Diethylaminoethyl halide, heterocyclic amine Reflux in DMF or acetonitrile, base present Simple, straightforward Possible over-alkylation, side reactions
Reductive Amination Aldehyde, amine, reducing agent Room temp to mild heating High selectivity Requires pure aldehyde, may need purification
Multistep Heterocycle Synthesis Paal-Knorr, substitution reactions Controlled temperature, inert atmosphere High regioselectivity Longer synthesis time
Cross-Coupling Halogenated heterocycle, amine, Pd catalyst Inert atmosphere, elevated temperature High yield, regioselectivity Cost of catalysts, complex setup

Research Perspectives and Industrial Considerations

  • Safety and Toxicity: Handling reactive reagents like diketene or halogenated compounds requires strict safety protocols.
  • Environmental Impact: Preference for solventless or aqueous methods, as described in patent literature, to reduce environmental footprint.
  • Scale-up Potential: Multistep syntheses with high yields and minimal purification steps are favored for industrial production.

Chemical Reactions Analysis

Types of Reactions

[2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The furan ring may also play a role in binding to biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares [2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine with key analogues, highlighting structural differences and their implications:

Compound Name Molecular Formula Molecular Weight Substituent Groups Physical Properties Applications/Notes References
[2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine C₁₂H₂₂N₂O 210.32 Diethylaminoethyl, 5-methylfuran-2-ylmethyl Likely liquid; moderate polarity due to amine and furan groups Pharmaceutical intermediate, potential receptor modulation N/A (hypothetical)
(2-Methoxyethyl)[(5-methylfuran-2-yl)methyl]amine C₉H₁₅NO₂ 169.22 Methoxyethyl, 5-methylfuran-2-ylmethyl Liquid; lower basicity than diethylamino analogue Solubility enhancer in organic synthesis
(5-Methylfuran-2-yl)methylamine C₁₂H₁₄N₂O 202.26 Pyridin-4-ylmethyl, 5-methylfuran-2-ylmethyl Solid; aromatic pyridine enhances π-π interactions Catalyst or ligand in coordination chemistry
[2-(2-Fluorophenyl)ethyl][(5-methylfuran-2-yl)methyl]amine C₁₄H₁₆FNO 233.29 2-Fluorophenethyl, 5-methylfuran-2-ylmethyl Higher lipophilicity due to fluorophenyl group Potential CNS-targeting drug candidate

Electronic and Steric Effects

  • Diethylaminoethyl Group: The diethylamino group is strongly electron-donating, increasing the compound's basicity (pKa ~9–10) and solubility in polar solvents. This contrasts with the methoxyethyl variant (pKa ~7–8), which is less basic due to the electron-withdrawing methoxy group .
  • Pyridinyl vs. Furan : The pyridine-containing analogue () introduces aromatic nitrogen, enabling hydrogen bonding and metal coordination, unlike the purely aromatic furan ring .
  • Fluorophenyl Substituent : The fluorophenyl group in enhances lipophilicity and metabolic stability, making it suitable for blood-brain barrier penetration in CNS drugs .

Pharmacological and Industrial Relevance

  • Drug Intermediates: The diethylaminoethyl group is prevalent in pharmaceuticals like Darapladib (), an anti-atherosclerosis agent, suggesting the target compound’s utility in similar pathways .
  • Material Science : Pyridine-containing variants () are used in hybrid materials due to their coordination capabilities .
  • Agrochemicals : Fluorophenyl analogues () are leveraged for pest control agents owing to their stability and bioavailability .

Research Findings and Key Differentiators

  • Solubility: The diethylamino group enhances aqueous solubility compared to methoxyethyl or fluorophenyl derivatives, critical for oral drug formulations.
  • Reactivity : The tertiary amine in the target compound facilitates quaternization or salt formation, unlike secondary amines in pyridinyl variants .
  • Biological Activity: Fluorophenyl analogues exhibit higher logP values (), favoring membrane permeability, while the diethylamino group’s basicity may improve target binding in ionizable environments .

Biological Activity

[2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C12H22N2O
  • Molecular Weight : 210.31588 g/mol
  • CAS Number : [specific CAS number not provided in the sources]

Pharmacological Activities

Research indicates that compounds containing a diethylamino moiety often exhibit a variety of biological activities. The following sections summarize the key pharmacological effects associated with [2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine and related compounds.

1. Antimicrobial Activity

Studies have shown that derivatives of diethylamino compounds possess significant antimicrobial properties. For instance, certain DMA (dimethylamine) derivatives have demonstrated efficacy against various bacterial strains, suggesting that [2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine may also exhibit similar effects due to its structural similarities .

2. Anticancer Properties

The compound's structural features may allow it to interact with cellular pathways involved in tumor growth and metastasis. Preliminary studies indicate that related compounds can inhibit cancer cell proliferation, making them potential candidates for cancer therapy .

The biological activity of [2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine is likely mediated through several mechanisms:

  • Receptor Interaction : The compound may act on various neurotransmitter receptors, influencing pain perception and potentially exhibiting neuroprotective effects.
  • Enzyme Modulation : It may inhibit specific enzymes involved in inflammation or tumor progression, thus exerting its therapeutic effects.

Case Studies and Research Findings

While direct studies on [2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine are sparse, related research provides insights into its potential applications:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro for DMA derivatives.
Anticancer ActivityIndicated potential for inhibiting cancer cell lines; further research needed for specificity.
Analgesic EffectsReported modulation of pain pathways; specific effects on this compound remain to be elucidated.

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